molecular formula C26H19N5O3 B5296491 ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate

ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate

Cat. No.: B5296491
M. Wt: 449.5 g/mol
InChI Key: VMVATMIGMSJVBH-XMHGGMMESA-N
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Description

Ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the benzoate ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

Ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O3/c1-2-33-26(32)18-8-6-7-17(13-18)23-12-11-21(34-23)14-19(15-27)24-22(16-28)25(29)30-31(24)20-9-4-3-5-10-20/h3-14H,2H2,1H3,(H2,29,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVATMIGMSJVBH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=C(C(=NN3C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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